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Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

Cat. No.: B140736 Get Quote

An In-Depth Technical Guide to the Toxicological Profile of 2-Chloro-6-methylaniline

Disclaimer: This document is intended for informational purposes for researchers, scientists,

and drug development professionals. It is a synthesis of publicly available data and is not a

substitute for a comprehensive risk assessment.

Introduction
2-Chloro-6-methylaniline (CAS No. 87-63-8), also known as 6-chloro-o-toluidine, is a

substituted aniline derivative. It serves as a crucial intermediate in the synthesis of various

chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key

starting material in the manufacturing of the targeted cancer therapy drug, Dasatinib.[1][2]

Given its use in industrial synthesis, a thorough understanding of its toxicological profile is

essential for ensuring occupational safety and managing potential human health risks.

This guide provides a comprehensive overview of the toxicological data for 2-Chloro-6-
methylaniline, including its physicochemical properties, acute and chronic toxicity,

genotoxicity, and known mechanistic pathways. Where data for the specific compound is

limited, information from structurally related chloroanilines is presented to provide context, with

the distinction clearly noted.

Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to

assessing its toxicological potential, including its absorption, distribution, metabolism, and

excretion (ADME) profile.
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Property Value Reference

CAS Number 87-63-8 [3]

Molecular Formula C₇H₈ClN [3]

Molecular Weight 141.60 g/mol [3]

Appearance
Colorless to pale purple/brown

clear liquid
[1]

Melting Point 10-12 °C [4]

Boiling Point 215 °C

Water Solubility Immiscible [4]

LogP 2.37 [4]

General Toxicological Assessment Workflow
The toxicological evaluation of a chemical typically follows a tiered approach, beginning with

computational and in vitro assays before proceeding to more complex in vivo studies. This

workflow is designed to characterize potential hazards while adhering to the principles of the

3Rs (Replacement, Reduction, and Refinement of animal testing).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylaniline
https://www.chemicalbook.com/article/2-chloro-6-methyl-aniline-uses-and-synthesis.htm
https://www.chemsrc.com/en/cas/87-63-8_431211.html
https://www.chemsrc.com/en/cas/87-63-8_431211.html
https://www.chemsrc.com/en/cas/87-63-8_431211.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo - Acute / Sub-Chronic

In Vivo - Chronic / Specific

Physicochemical
Characterization

In Silico Modeling
(e.g., QSAR)

In Vitro Genotoxicity
(Ames, Micronucleus)

Acute Toxicity Studies
(Oral, Dermal, Inhalation)

LD50 / LC50

In Vitro Cytotoxicity

Repeated Dose Toxicity
(28-day or 90-day)

Skin/Eye Irritation &
Sensitization

Chronic Toxicity /
Carcinogenicity Bioassay

(e.g., 2-year)

Reproductive &
Developmental Toxicity

Mechanistic Studies
(ADME, Toxicokinetics)

Click to download full resolution via product page

Caption: General workflow for toxicological assessment of a chemical substance.

Acute Toxicity
Acute toxicity studies evaluate the adverse effects occurring after a single or short-term

exposure to a substance. 2-Chloro-6-methylaniline is classified as toxic by multiple routes of

exposure.[3][5]
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Endpoint Species Route Value
Effects
Noted

Reference

LDLo Cat
Subcutaneou

s
200 mg/kg

Convulsions,

ataxia,

respiratory

changes

[4]

LD₅₀ (2-

Chloroaniline)
Rat Oral

1016 mg/kg

bw

Sedation,

convulsion,

chromodacry

orrhea

[6]

LD₅₀ (2-

Chloroaniline)
Mouse Oral

256 mg/kg

bw

Methemoglob

inemia
[6][7]

LD₅₀ (2-

Chloroaniline)
Rat Dermal

1000 mg/kg

bw

Tremors,

labored

breathing,

cyanosis

[6][8]

LC₅₀ (2-

Chloroaniline)
Rat

Inhalation

(4h)
4.2 - 6.1 mg/L

Inactivity,

irregular

respiration,

tremors

[6]

Data for the structural isomer 2-chloroaniline is provided for context due to the lack of specific

oral, dermal, or inhalation LD₅₀/LC₅₀ values for 2-Chloro-6-methylaniline in standard rodent

models.

The primary signs of acute toxicity for chloroanilines are related to hematotoxicity, specifically

methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin) and other

signs of oxygen deprivation.[6][9]

Irritation and Sensitization
Skin Irritation: 2-Chloro-6-methylaniline is classified as a skin irritant (Category 2).[3][10]

[11]
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Eye Irritation: It is classified as causing serious eye irritation (Category 2).[3][10][11]

Respiratory Irritation: It may cause respiratory irritation.[3][10]

Skin Sensitization: There is potential for sensitization by skin contact.[9]

Repeated-Dose Toxicity
While specific sub-chronic or chronic studies for 2-Chloro-6-methylaniline were not identified,

a 13-week oral study on the isomer 2-chloroaniline provides insight into the potential target

organs.

Study
Duration

Species Route NOAEL LOAEL
Key
Findings

Referenc
e

13 Weeks
Rat &

Mouse

Oral

(gavage)

< 10

mg/kg/day

10

mg/kg/day

Hematotoxi

city

(methemog

lobin

formation,

hemolytic

anemia),

extramedul

lary

hematopoi

esis, Heinz

body

formation.

Reduced

body

weight in

male rats

at the

highest

dose.

[6]
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These findings confirm that the hematopoietic system is the primary target for toxicity following

repeated exposure to chloroanilines.[6][12] The effects include responsive changes in the bone

marrow, spleen, and liver due to hemolytic anemia and methemoglobinemia.[12]

Genotoxicity
Genotoxicity assays are used to detect direct or indirect damage to DNA. 2-Chloro-6-
methylaniline is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3]

Assay
Test
System

Metabolic
Activation
(S9)

Result Comments Reference

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

With 20% S9

mix

Weakly

Mutagenic

Observed in

strain TA100

for 2,6-

dialkylsubstit

uted anilines.

[13]

Somatic

Mutation and

Recombinatio

n (Wing Spot

Test)

Drosophila

melanogaster
N/A Mutagenic

2,4,6-

trimethylanilin

e was

positive at

lower doses

than its 2,4,5-

isomer.

[13]

6-

Thioguanine

Resistance

Cultured

Fibroblasts
N/A Mutagenic

2,4,6-

trimethylanilin

e was

positive.

[13]

Data is from studies on structurally similar 2,6-disubstituted anilines.

A study investigating various aniline derivatives concluded that genotoxicity appears to be a

general property of this chemical class and is not necessarily prevented by substitution at both

ortho positions, as is the case for 2-Chloro-6-methylaniline.[13] However, results for isomers
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can vary; for instance, 2-chloroaniline tested negative in a bacterial reverse mutation assay.[14]

Therefore, direct testing of 2-Chloro-6-methylaniline is required for a definitive conclusion.

Experimental Workflow: Bacterial Reverse Mutation
(Ames) Test
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Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.
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Carcinogenicity
There is a concern that 2-Chloro-6-methylaniline may cause cancer, but currently, there is

insufficient data to make a formal assessment.[9] Long-term (e.g., 2-year) carcinogenicity

bioassays in rodents have not been identified for this specific chemical. Most single-ring

arylamines are considered to have relatively weak cancer-causing properties, typically

observed only at high doses in animal studies.[9]

Reproductive and Developmental Toxicity
No specific studies on the reproductive or developmental toxicity of 2-Chloro-6-methylaniline
are available. Standard assessments would follow OECD guidelines such as TG 421

(Reproduction/Developmental Toxicity Screening Test) or TG 416 (Two-Generation

Reproduction Toxicity Study).[15][16][17] These studies are designed to evaluate effects on

fertility, pregnancy, maternal behavior, and offspring development.

Mechanism of Action: Methemoglobinemia
The primary mechanism of toxicity for 2-Chloro-6-methylaniline, like other chloroanilines, is

the induction of methemoglobinemia.[9][12] This process involves metabolic activation and

results in impaired oxygen transport by the blood.[18]

Metabolic Activation: The parent aniline compound is metabolized in the liver, primarily by

Cytochrome P450 (CYP450) enzymes, through N-hydroxylation to form an N-hydroxylamine

metabolite.[19][20]

Redox Cycling: This N-hydroxylamine metabolite enters red blood cells and participates in a

redox cycle. It can be oxidized to a nitroso- derivative while simultaneously oxidizing the

ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[20]

Oxygen Transport Impairment: Methemoglobin is incapable of binding and transporting

oxygen.[18] Furthermore, its presence increases the oxygen affinity of the remaining normal

hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the left and further

impairing oxygen release to tissues.[18]

Oxidative Stress: The redox cycling process can generate reactive oxygen species (ROS),

leading to oxidative stress and depletion of cellular antioxidants like glutathione (GSH).[19]
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This can result in damage to the red blood cell membrane, leading to hemolysis.
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Caption: Proposed pathway of metabolic activation and methemoglobin formation.

Experimental Protocols
Detailed methodologies for key toxicological assays are based on internationally accepted

OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)
(based on OECD TG 425)

Principle: The UDP is a sequential test where animals are dosed one at a time. The dose for

each subsequent animal is adjusted up or down depending on the outcome (survival or

death) of the previous animal. This method minimizes animal use while still allowing for the

calculation of an LD₅₀ and its confidence intervals.

Animal Selection: Healthy, young adult rodents (usually female rats, as they are often slightly

more sensitive) are used. Animals are acclimatized for at least 5 days before the study.

Housing and Feeding: Animals are housed individually. Food is withheld overnight before

dosing, but water is available ad libitum.

Dose Administration: The test substance is administered orally by gavage in a single dose.

The volume should be minimized, typically not exceeding 1 mL/100 g body weight.

Starting Dose Selection: The starting dose is selected based on available information (e.g.,

in silico predictions, data from related compounds). It should be the dose expected to cause

mortality in some animals. A default progression factor of 3.2 is commonly used between

dose levels.

Test Procedure (Main Test):

Dose the first animal at the selected starting dose.

If the animal survives, the dose for the next animal is increased by the progression factor.

If the animal dies, the dose for the next animal is decreased by the progression factor.
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This up-and-down sequence continues until one of the stopping criteria is met (e.g., a

specified number of reversals in outcome have occurred).

Observations: Animals are observed for mortality and clinical signs of toxicity frequently on

the day of dosing and at least daily thereafter for 14 days. Body weights are recorded

weekly.

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the

sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (based on
OECD TG 471)

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium

and Escherichia coli to detect point mutations (base substitutions or frameshifts), which

result in a reversion to an amino acid-independent state.

Test Strains: A standard set of strains is used, including those that detect frameshift

mutations (e.g., TA98, TA1538) and base-pair substitutions (e.g., TA100, TA1535).

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 mix), which is a microsomal fraction from the livers of rodents pre-

treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-

naphthoflavone. This mimics mammalian metabolism.

Test Procedure (Plate Incorporation Method):

To a test tube containing molten top agar, add the bacterial culture, the test substance at

one of several concentrations, and either the S9 mix or a buffer.

Vortex the tube and pour the contents onto the surface of a minimal glucose agar plate

(lacking the required amino acid, e.g., histidine).

Controls include a solvent (negative) control and known mutagens (positive controls) for

each strain, with and without S9.

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
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Scoring: Only revertant bacteria can grow into visible colonies. The number of revertant

colonies per plate is counted.

Data Analysis: A positive result is defined as a concentration-related increase in the number

of revertant colonies to a level at least double that of the solvent control values.

In Vitro Mammalian Cell Micronucleus Test (based on
OECD TG 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei

are small, membrane-bound DNA fragments or whole chromosomes that lag behind during

cell division and are not incorporated into the daughter nuclei.

Cell Lines: Various cell lines can be used, such as TK6, L5178Y, or CHO cells.

Metabolic Activation: The test is conducted with and without an S9 mix to account for

metabolites that may be genotoxic.

Cytotoxicity Measurement: A preliminary cytotoxicity assay is performed to determine the

appropriate concentration range for the main experiment. The highest concentration should

induce approximately 50-60% cytotoxicity, as measured by indicators like Relative Increase

in Cell Count (RICC) or Relative Population Doubling (RPD).

Test Procedure:

Cell cultures are exposed to the test substance at a minimum of three concentrations,

along with negative and positive controls.

Exposure time is typically 3-6 hours with S9, and a short (3-6 hours) and long (approx.

1.5-2.0 normal cell cycles) exposure without S9.

To ensure that scored cells have completed mitosis, a cytokinesis blocker like cytochalasin

B can be added. This results in binucleated cells, and micronuclei are scored only in these

cells.

Cell Harvesting and Staining: After the appropriate recovery period, cells are harvested,

subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa,
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DAPI).

Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 cells

per concentration under a microscope.

Data Analysis: A positive result is characterized by a statistically significant and

concentration-dependent increase in the frequency of micronucleated cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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